2-(2-Hydroxy-ethylsulfanyl)-N-thiazol-2-yl-acetamide
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Overview
Description
2-[(2-HYDROXYETHYL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves the reaction of thiazole derivatives with hydroxyethyl sulfide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Thiazole derivative and hydroxyethyl sulfide.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Procedure: The thiazole derivative is dissolved in the solvent, and hydroxyethyl sulfide is added. The mixture is heated to promote the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXYETHYL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-HYDROXYETHYL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2-HYDROXYETHYL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-[(2-HYDROXYETHYL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of a hydroxyethyl group and a thiazole ring This combination may confer distinct biological activities and chemical properties compared to other thiazole derivatives
Properties
Molecular Formula |
C7H10N2O2S2 |
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Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2S2/c10-2-4-12-5-6(11)9-7-8-1-3-13-7/h1,3,10H,2,4-5H2,(H,8,9,11) |
InChI Key |
ZAFXBALKSYLZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CSCCO |
Origin of Product |
United States |
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